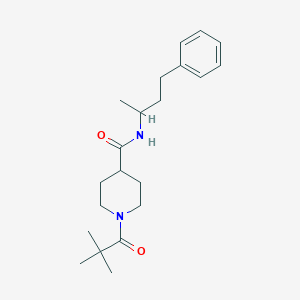
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is known to have a significant impact on the regulation of blood glucose levels in individuals with diabetes.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects on glucose homeostasis. DPP-4 inhibitors have been shown to improve insulin secretion, increase insulin sensitivity, and decrease glucagon secretion. These effects lead to a decrease in blood glucose levels and an improvement in glucose tolerance.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments include its specificity for DPP-4 inhibition and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for the research and development of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. These include the development of more potent and selective DPP-4 inhibitors, the investigation of the long-term effects of DPP-4 inhibition on glucose homeostasis and other physiological processes, and the exploration of the potential therapeutic applications of DPP-4 inhibitors in other disease states. Additionally, the use of DPP-4 inhibitors in combination with other glucose-lowering agents may provide a more effective treatment strategy for individuals with diabetes.
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes. DPP-4 inhibitors are known to improve glucose homeostasis by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion and suppressing glucagon secretion, which leads to a decrease in blood glucose levels.
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(10-11-17-8-6-5-7-9-17)22-19(24)18-12-14-23(15-13-18)20(25)21(2,3)4/h5-9,16,18H,10-15H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSMVCLQRKKKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4717125.png)
![3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4717130.png)
![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4717137.png)

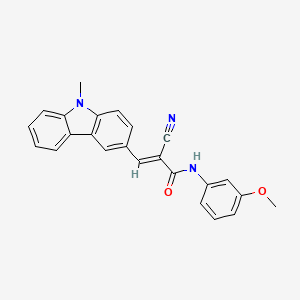
![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)
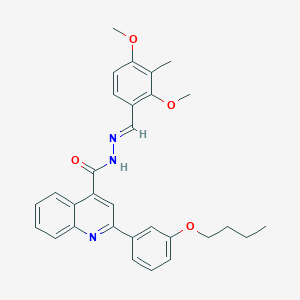
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
![3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)
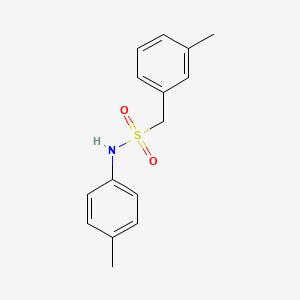
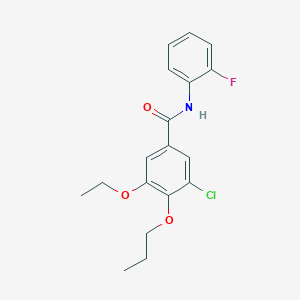
![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)